PLX51107

Epigenetics Bromodomain Inhibition Drug Discovery

PLX51107 is a structurally differentiated BET inhibitor built on a non-benzodiazepine, 7-azaindole scaffold that confers a unique BRD4 binding mode and ~3- to 20-fold BD1 selectivity. This profile—unattainable with pan-BET (e.g., JQ1) or BD2-selective (e.g., ABBV-744) agents—makes it the definitive tool for dissecting BD1-specific steady-state gene regulation. It has demonstrated clinical benefit in Phase I AML/MDS trials combined with azacitidine, preclinical synergy with venetoclax, and activity in acute GVHD models. Its favorable tolerability and short half-life enable long-term in vivo studies with manageable washout. Choose PLX51107 when scaffold identity, BD1 selectivity, and translational relevance are non-negotiable.

Molecular Formula C26H22N4O3
Molecular Weight 438.5 g/mol
CAS No. 1627929-55-8
Cat. No. B610136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX51107
CAS1627929-55-8
SynonymsPLX51107;  PLX-51107;  PLX 51107.
Molecular FormulaC26H22N4O3
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2
InChIInChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1
InChIKeyAMSUHYUVOVCWTP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX51107: A Potent, Non-Benzodiazepine BET Inhibitor with a Unique Binding Scaffold for Epigenetic Research


PLX51107 is an orally bioavailable, small molecule inhibitor of the bromodomain and extra-terminal (BET) protein family [1]. It is characterized by a structurally distinct 7-azaindole scaffold, which differentiates it from the earlier generation of benzodiazepine-based BET inhibitors [2]. PLX51107 exhibits potent binding to the bromodomains of BET family members BRD2, BRD3, BRD4, and BRDT [1]. In biochemical assays, it displays a modest preference for the first bromodomain (BD1) over the second (BD2) [1]. This compound is currently under clinical investigation for hematological malignancies and inflammatory conditions, specifically in clinical trials for acute myeloid leukemia (AML) and acute graft-versus-host disease (aGVHD) [3].

Why PLX51107 Cannot Be Substituted with Other BET Inhibitors Without Sacrificing Scaffold-Specific Activity and Tolerability


Generic substitution among BET inhibitors is not feasible due to profound differences in their chemical scaffolds, which dictate binding mode, selectivity profile, and off-target effects. PLX51107 is built upon a non-benzodiazepine, 7-azaindole scaffold, which confers a distinct binding mode in the acetylated lysine pocket of BRD4 compared to the more common benzodiazepine-scaffolded inhibitors like JQ1 or OTX015 [1]. This structural divergence is associated with improved tolerability and pharmacokinetic profiles in preclinical models, circumventing some of the dose-limiting toxicities observed with earlier BET inhibitors [2]. Furthermore, its modest preference for BD1 over BD2 results in a different transcriptional footprint compared to pan-BET or highly BD2-selective agents, making its biological outcome non-interchangeable with those of other compounds in the class [3].

Quantitative Evidence for PLX51107 Differentiation: Comparative Potency, Selectivity, and Scaffold-Driven Efficacy


Differential Binding Affinity for BET Bromodomains: BD1 vs. BD2 Selectivity Profile of PLX51107

PLX51107 exhibits a distinct selectivity profile for the tandem bromodomains of BET proteins, showing a clear preference for the first bromodomain (BD1) over the second (BD2) [1]. While pan-BET inhibitors like JQ1 bind BD1 and BD2 with similar affinities, and compounds like ABBV-744 are highly BD2-selective, PLX51107 provides a unique intermediate profile with approximately 3- to 20-fold higher affinity for BD1 across the BET family [1]. This nuanced selectivity differentiates its pharmacological effect from both pan-BET and BD2-specific inhibitors.

Epigenetics Bromodomain Inhibition Drug Discovery

PLX51107 Exhibits an Intermediate Potency Between First- and Second-Generation Non-Benzodiazepine BET Inhibitors

In direct comparisons within its own chemical series, PLX51107 demonstrates intermediate potency against BET proteins relative to its more potent analog, PLX2853 [1]. While PLX2853 was designed for enhanced potency, the unique balance of activity and tolerability offered by PLX51107 makes it a valuable tool for studying BET biology where maximal target engagement may not be necessary or desirable [2]. This provides a clear differentiation for scientists needing to titrate the level of BET inhibition.

Hematological Malignancies GVHD BET Inhibition

Non-Benzodiazepine Scaffold of PLX51107 is Associated with Improved Tolerability Over Classical Pan-BET Inhibitors

The non-benzodiazepine, 7-azaindole core of PLX51107 is a key differentiator from first-generation BET inhibitors like JQ1 and OTX015, which are based on a benzodiazepine scaffold [1]. This structural difference is not merely cosmetic; it translates to a distinct safety and tolerability profile in clinical and preclinical settings, described as more tolerable and with a unique binding mode [2]. This is a critical advantage for long-term dosing in chronic disease models where benzodiazepine-based inhibitors can exhibit dose-limiting toxicities.

Toxicology Pharmacokinetics BET Inhibitors

Validated Research Applications of PLX51107 Based on Comparative Preclinical and Clinical Evidence


Probing BD1-Specific Transcriptional Regulation in Cancer and Inflammation

Based on its ~3- to 20-fold BD1 selectivity profile [1], PLX51107 is the optimal tool for dissecting BD1-specific biology. Its unique selectivity allows researchers to investigate the role of BD1 in maintaining steady-state gene expression, distinct from the function of BD2 in rapid, stimulus-induced transcription [2]. This is a critical application for which pan-BET (e.g., JQ1) or BD2-selective (e.g., ABBV-744) inhibitors are not suitable.

Establishing a Tolerable BET Inhibition Baseline in Preclinical In Vivo Models of GVHD and Myeloid Malignancies

The established clinical and preclinical activity of PLX51107 in acute GVHD [3] and AML/MDS [4] models, combined with its reported favorable tolerability profile [5], makes it the preferred starting point for long-term in vivo studies. Its non-benzodiazepine scaffold [6] and short half-life offer practical advantages for managing on-target toxicities and washout periods compared to more potent or less tolerable alternatives like PLX2853 or pan-BET inhibitors.

Investigating BET Inhibition in Combination with Azacitidine or Venetoclax

PLX51107 has demonstrated clinical benefit in a Phase I trial in combination with azacitidine [4] and preclinical synergy with venetoclax [7]. Researchers studying combination therapies targeting BET proteins and apoptotic pathways should prioritize PLX51107 for its proven ability to synergize with these agents without the excessive toxicity that might be encountered with a more potent BET inhibitor, thereby offering a wider therapeutic window for combination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX51107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.